CAS number and alternative names for methyl 2-(dimethylamino)pent-4-enoate
CAS number and alternative names for methyl 2-(dimethylamino)pent-4-enoate
An In-depth Technical Guide to α-(Dimethylamino) Alkenyl Esters: A Case Study of Methyl 2-(dimethylamino)pent-4-enoate and its Analogs
Introduction
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of α-(dimethylamino) alkenyl esters, with a specific focus on the structural class represented by methyl 2-(dimethylamino)pent-4-enoate. It is important to note that methyl 2-(dimethylamino)pent-4-enoate is not a widely cataloged compound with a dedicated CAS number in major chemical databases. Therefore, this guide will leverage data from closely related, well-documented analogs to provide a scientifically grounded and insightful resource for researchers, scientists, and professionals in drug development.
The core structure, featuring a terminal alkene, a methyl ester, and an α-dimethylamino group, represents a confluence of functionalities that are highly valuable in modern organic synthesis and medicinal chemistry. The dimethylamino group is a prevalent pharmacophore in numerous FDA-approved drugs, influencing properties such as solubility, receptor binding, and metabolic stability.[1][2] The terminal alkene serves as a versatile handle for a wide array of chemical transformations, while the α-amino ester motif is a fundamental building block for peptides and other biologically active molecules.
This guide will deconstruct the synthesis of this molecular architecture, provide detailed experimental insights, and explore the potential applications stemming from its unique structural features.
Compound Identification and Physicochemical Properties of Structural Analogs
Due to the limited availability of data for the target compound, we present the properties of several closely related and well-characterized molecules. These analogs provide a reference point for predicting the physicochemical characteristics of methyl 2-(dimethylamino)pent-4-enoate.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2,2-dimethylpent-4-enoate | 76352-72-2 | C8H14O2 | 142.20 |
| Methyl 2-methylpent-4-enoate | 20459-96-5 | C7H12O2 | 128.17 |
| (E)-methyl 4-(dimethylamino)but-2-enoate | 212776-19-7 | C7H13NO2 | 143.18 |
| 2-(Dimethylamino)ethyl pent-4-enoate | 66917-63-3 | C9H17NO2 | 171.24 |
Synthetic Strategies
The synthesis of methyl 2-(dimethylamino)pent-4-enoate can be envisioned through a multi-step process, leveraging established methodologies in organic chemistry. A plausible synthetic workflow would involve the creation of an α-substituted pent-4-enoic acid, followed by esterification and introduction of the dimethylamino group.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for methyl 2-(dimethylamino)pent-4-enoate.
Detailed Experimental Protocol: Fischer-Speier Esterification of 2,2-dimethylpent-4-enoic Acid
This protocol is adapted from established methods for the synthesis of methyl 2,2-dimethylpent-4-enoate.[3][4]
Materials:
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2,2-dimethylpent-4-enoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol.
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Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 1-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol under reduced pressure using a rotary evaporator.
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Dilute the residue with diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]
-
-
Purification:
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
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Evaporate the solvent under reduced pressure to yield the crude methyl 2,2-dimethylpent-4-enoate.[3]
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Further purification can be achieved by fractional distillation under reduced pressure.
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Causality Behind Experimental Choices:
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Excess Methanol: Using methanol as the solvent and reactant drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.
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Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Aqueous Work-up: The sodium bicarbonate wash is crucial for neutralizing the strong acid catalyst, preventing potential product degradation during purification. The brine wash helps to remove residual water from the organic layer.
Applications in Research and Drug Development
The structural motifs present in methyl 2-(dimethylamino)pent-4-enoate and its analogs make them valuable scaffolds in medicinal chemistry and drug discovery.
The Dimethylamine Pharmacophore
The dimethylamino (DMA) group is a key structural feature in a wide range of FDA-approved drugs, contributing to their pharmacological activity.[1][2] Its presence can influence:
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Receptor Binding: The basic nitrogen can participate in ionic interactions with acidic residues in protein binding sites.
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Solubility and Bioavailability: The DMA group can be protonated at physiological pH, enhancing the aqueous solubility of the molecule.
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Blood-Brain Barrier Permeation: The lipophilicity of the DMA group can be tuned to facilitate or hinder passage across the blood-brain barrier.
Examples of drugs containing the dimethylamine pharmacophore include Zolmitriptan for migraines and Desvenlafaxine for depression.[1]
The α-Amino Ester and Terminal Alkene Functionalities
The combination of an α-amino ester and a terminal alkene opens up a wide range of possibilities for creating diverse molecular libraries for drug screening.
Caption: Structure-Application relationships of α-(Dimethylamino) Alkenyl Esters.
The terminal alkene is particularly useful for:
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Metathesis Reactions: To form new carbon-carbon bonds and build molecular complexity.
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Click Chemistry: For conjugation to other molecules, such as fluorescent probes or biomolecules.
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Polymerization: As a monomer for the creation of functional polymers, for example, in drug delivery systems.[5]
The α-amino ester core is a fundamental component of peptidomimetics, which are designed to mimic or block the biological effects of natural peptides.
Conclusion
While methyl 2-(dimethylamino)pent-4-enoate itself is not a well-documented compound, an analysis of its structural components and related analogs reveals a class of molecules with significant potential in organic synthesis and medicinal chemistry. The synthetic strategies outlined in this guide, based on established chemical principles, provide a roadmap for the creation of these and similar compounds. The convergence of a key pharmacophore (dimethylamine), a versatile chemical handle (terminal alkene), and a biologically relevant scaffold (α-amino ester) makes this class of molecules a rich area for future exploration in drug discovery and materials science.
References
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PubChem. (n.d.). Methyl 2-(dimethylamino)-2-methylpent-4-enoate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). (E)-methyl 4-(dimethylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). Methyl 2,2-dimethylpent-4-enoate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-methylpent-4-enoate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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Organic Syntheses. (n.d.). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Retrieved February 23, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide. Retrieved February 23, 2026, from [Link]
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National Center for Biotechnology Information. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved February 23, 2026, from [Link]
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ResearchGate. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved February 23, 2026, from [Link]
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